Perfluoroethylcyclohexane

Beschreibung

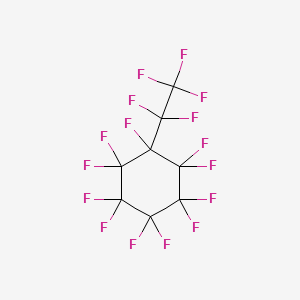

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(4(14,15)8(22,23)24)2(10,11)5(16,17)7(20,21)6(18,19)3(1,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEJHICDPXGSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187140 | |

| Record name | Perfluoroethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Perfluoroethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-21-7 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, undecafluoro(pentafluoroethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3U84ZGA5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Isomerism of Perfluoroethylcyclohexane Derivatives

Identification of Distinct Isomeric Forms (e.g., cis- and trans-Perfluoroethylcyclohexane Sulfonate)

Commercial PFECHS formulations are not composed of a single compound but are intricate mixtures. acs.orgmichigan.gov The most prominent of these are the cis- and trans- isomers of perfluoroethylcyclohexane sulfonate (PFECHS). These geometric isomers constitute a significant portion, estimated to be between 55% and 60% of the total components in commercial samples. acs.orgresearchgate.net

Beyond the primary cis- and trans- PFECHS isomers, research has identified numerous other related compounds within these technical mixtures. These include:

Perfluoro-4,4-dimethylcyclohexanesulfonate (PFdiMeCHS) well-labs.com

syn- and anti-Perfluoro-3-ethyl-3-methylcyclopentanesulfonate (PFEtMeCPS) well-labs.com

cis- and trans-Perfluoro-3-propylcyclopentanesulfonate (PFPrCPS) well-labs.com

Branched and linear isomers of perfluorooctanesulfonate (B1231939) (PFOS) acs.orgresearchgate.net

The presence of these various isomers complicates the accurate quantification of PFECHS in environmental samples, as the response in analytical instruments can differ between isomers. michigan.gov The table below summarizes the major isomers identified in commercial PFECHS samples.

| Isomer Name | Abbreviation | Isomer Type |

| cis-Perfluoroethylcyclohexane Sulfonate | cis-PFECHS | Geometric |

| trans-Perfluoroethylcyclohexane Sulfonate | trans-PFECHS | Geometric |

| Perfluoro-4,4-dimethylcyclohexanesulfonate | PFdiMeCHS | Structural |

| syn-Perfluoro-3-ethyl-3-methylcyclopentanesulfonate | syn-PFEtMeCPS | Geometric/Structural |

| anti-Perfluoro-3-ethyl-3-methylcyclopentanesulfonate | anti-PFEtMeCPS | Geometric/Structural |

| cis-Perfluoro-3-propylcyclopentanesulfonate | cis-PFPrCPS | Geometric/Structural |

| trans-Perfluoro-3-propylcyclopentanesulfonate | trans-PFPrCPS | Geometric/Structural |

Application of Advanced Spectroscopic Techniques for Structural Assignment

The definitive identification and structural assignment of this compound isomers heavily rely on advanced spectroscopic techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy is a cornerstone technique for this purpose. acs.orgresearchgate.net Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus allow for the differentiation of fluorine atoms in various chemical environments within the complex isomeric mixtures. numberanalytics.comscholaris.ca By analyzing the ¹⁹F NMR spectra, researchers can assign the structures of individual components after they have been sufficiently purified. acs.orgwell-labs.com Integration of the signals in the ¹⁹F NMR spectra of the commercial mixtures allows for the determination of the relative concentrations of the constituents. acs.orgresearchgate.net

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC/MS), is another critical tool. acs.orgwell-labs.com High-resolution mass spectrometry (HRMS) enables the determination of the elemental composition of the various isomers. rsc.orgacs.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to elucidate the specific structural features of the isomers, such as the position of functional groups and branching. acs.orgacs.org

The combination of these techniques provides a powerful approach for the comprehensive characterization of these complex fluorinated compounds. researchgate.netacs.org

| Spectroscopic Technique | Application in Isomer Analysis | Key Advantages |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural assignment of purified isomers, Determination of relative concentrations | High sensitivity to fluorine, Wide chemical shift range for differentiating fluorine environments |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Identification of compounds in mixtures based on mass-to-charge ratio | Separation of isomers prior to detection, Provides molecular weight information |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition | Accurate mass measurements for formula determination |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of structural features through fragmentation patterns | Provides information on molecular structure and connectivity |

Chromatographic Strategies for Isomer Separation and Enrichment

Given the complexity of commercial PFECHS mixtures, effective chromatographic separation is essential for both the identification and quantification of individual isomers.

Column chromatography on reversed-phase silica (B1680970) has been successfully employed to fractionate technical grade PFECHS mixtures. well-labs.com This initial separation allows for the enrichment of individual components, which can then be subjected to further purification and subsequent analysis by ¹⁹F NMR for structural identification. researchgate.netwell-labs.com

Liquid chromatography (LC) is the primary technique for separating the isomers before their detection by mass spectrometry. Researchers have utilized different types of LC columns to achieve optimal separation. Commonly used stationary phases include:

C18 columns : These have been used for the analysis of PFECHS isomers. acs.orgwell-labs.com

Perfluorophenyl stationary phases : These have also been shown to be effective for separating these compounds. acs.org

Waters CSH Fluoro Phenyl columns : These have been specifically used for optimal separation in some studies. well-labs.com

The choice of the column and the elution gradient are critical for resolving the various isomers present in a sample. well-labs.com For instance, a gradient elution starting with a higher water content and ramping up to a higher organic solvent content is a common strategy. well-labs.com These chromatographic methods are fundamental for isolating isomers for detailed structural analysis and for quantifying their presence in various matrices.

Environmental Occurrence, Distribution, and Transport of Perfluoroethylcyclohexane Derivatives

Global Prevalence and Detection Frequencies

Perfluoroethylcyclohexane sulfonate (PFECHS), a notable derivative, has been detected in numerous environmental samples worldwide, indicating its global prevalence. michigan.gov Its presence has been confirmed in diverse locations, from industrialized regions to remote environments such as the Arctic, signifying its capacity for long-range transport. michigan.govuwinnipeg.ca

Monitoring studies have identified PFECHS in various environmental media, including surface water, sediment, and aquatic organisms. michigan.gov In the Great Lakes of North America, for instance, PFECHS has been reported in top predator fish at concentrations ranging from less than the method detection limit to 3.7 ng/g wet weight. michigan.govnih.gov Surface water in the Great Lakes also showed PFECHS concentrations between 0.16 and 5.7 ng/L. michigan.govnih.gov Furthermore, detectable concentrations of PFECHS have been found in herring gull eggs from the Great Lakes region and in the Arctic ice cap. michigan.gov The detection of these compounds in remote areas, far from direct industrial or commercial activity, underscores their widespread environmental distribution. mdpi.comresearchgate.net

| Location | Environmental Matrix | Concentration Range |

|---|---|---|

| Great Lakes, North America | Top Predator Fish (whole body) | <MDL - 3.7 ng/g ww |

| Great Lakes, North America | Surface Water | 0.16 - 5.7 ng/L |

| Great Lakes, North America | Herring Gull Eggs | Detectable concentrations |

| Arctic | Ice Cap | Detectable concentrations |

| Baltic Sea | Water | Detectable concentrations |

| Various Freshwater Bodies | Water | Detectable concentrations |

Sources and Release Pathways in the Environment

The primary industrial application of this compound sulfonate (PFECHS) has been as an erosion inhibitor in aircraft hydraulic fluids. nih.govindustrialchemicals.gov.au This use pattern points to airports and military installations as significant potential point sources for the release of PFECHS into the environment. industrialchemicals.gov.au Releases can occur during the use, maintenance, and disposal of these hydraulic fluids.

Beyond its specialized application in aviation, PFECHS and other perfluoroalkyl substances (PFAS) can enter the environment through various other pathways. Industrial manufacturing and processing facilities that produce or utilize these compounds are primary sources of release through atmospheric emissions, wastewater discharges, and solid waste disposal. enviro.wikiitrcweb.org

Wastewater treatment plants (WWTPs) can also act as conduits for PFAS into the environment. itrcweb.org While not sources themselves, they receive PFAS from industrial, commercial, and domestic wastewater and may not effectively remove these persistent compounds during treatment processes, leading to their release into surface waters via effluent and to land via the application of biosolids. nih.gov Landfills are another significant repository for consumer and industrial products containing PFAS, with the potential for leachate to contaminate groundwater and surrounding surface waters. enviro.wikiitrcweb.org

Long-Range Environmental Transport Mechanisms

The detection of this compound derivatives in remote regions is a direct consequence of their ability to undergo long-range environmental transport. uwinnipeg.canccoast.org This transport occurs through both atmospheric and oceanic pathways.

Volatile precursors to perfluoroalkyl substances can be transported over vast distances in the atmosphere. mdpi.comnccoast.org While PFECHS itself is not highly volatile, its precursors or its association with particulate matter can facilitate atmospheric transport. researchgate.net Once in the atmosphere, these compounds can travel for thousands of kilometers before being deposited in terrestrial and aquatic ecosystems far from their original sources. mdpi.com Atmospheric deposition is considered a primary input mechanism for PFAS, including PFECHS, into remote lakes and ice caps, such as those in the Arctic. michigan.govresearchgate.nettheguardian.com The presence of PFECHS in the Arctic ice cap provides strong evidence for its long-range atmospheric transport. michigan.gov

Ocean currents serve as a significant pathway for the global distribution of persistent and water-soluble compounds like PFECHS. acs.orgresearchgate.net PFAS can be transported over long distances dissolved in ocean water. itrcweb.org The oceanic transport of these substances is a slow but steady process that contributes to their widespread presence in marine environments, from coastal areas to the open ocean. researchgate.netrsc.orgurl.edu Research suggests a feedback loop in the Arctic where PFAS are delivered via atmospheric transport and then exported into the Atlantic Ocean through currents, contributing to their global circulation. acs.org

Partitioning Behavior across Environmental Compartments

The distribution of this compound derivatives in the environment is governed by their partitioning behavior between different environmental compartments, such as water, sediment, soil, and biota. researchgate.netindustrialchemicals.gov.autheguardian.com As a cyclic perfluorinated acid, PFECHS exhibits distinct partitioning characteristics.

Studies in the Great Lakes have shown that PFECHS partitions into both the dissolved phase in water and into the tissues of aquatic organisms. michigan.govnih.gov The detection of perfluoromethylcyclohexane sulfonate (PFMeCHS), an impurity in commercial PFECHS formulations, in the dissolved phase but not in fish tissue suggests differences in the bioaccumulative potential among related compounds. michigan.govnih.gov

The bioaccumulation factor (BAF) is a key parameter for assessing the partitioning of a chemical from water into an organism. For PFECHS in fish from the Great Lakes, a mean log BAF of 2.8 has been estimated. michigan.govnih.gov This value is lower than that of the well-studied perfluorooctane (B1214571) sulfonate (PFOS), which has a mean log BAF of 4.5. nih.gov Long-chain PFAS and PFECHS generally exhibit a higher partitioning coefficient (log Kd) to sediment compared to short-chain PFAS. researchgate.net

| Compound | Mean Log BAF |

|---|---|

| This compound Sulfonate (PFECHS) | 2.8 |

| Perfluorooctane Sulfonate (PFOS) | 4.5 |

| Perfluorooctanoate (PFOA) | 2.1 |

Bioaccumulation and Bioconcentration Factors in Environmental Systems

This compound (PFECH) and its derivatives, particularly this compound sulfonate (PFECHS), have been identified as bioaccumulative substances in environmental systems. Research indicates that these compounds can accumulate in aquatic organisms, with bioaccumulation potential varying based on the specific isomer and tissue type.

Detailed research has focused on quantifying the bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) for these compounds in various species. BCFs measure the uptake of a chemical from the water, while BAFs account for uptake from all environmental sources, including diet. Studies have shown that PFECHS, a primary derivative, is moderately bioaccumulative. researchgate.net For instance, two reports have estimated the mean log bioaccumulation factor (BAF) for PFECHS in fish to be 2.7 and 2.8, respectively. michigan.gov These BAFs are considered lower than those of other long-chain per- and polyfluoroalkyl substances (PFAS), such as perfluorooctane sulfonate (PFOS). michigan.gov

A 2024 study investigating the stereoselective bioconcentration of PFECHS in marine medaka (Oryzias melastigma) provided specific BCF values after a 90-day exposure to environmentally relevant concentrations. nih.govsemanticscholar.org The research found that PFECHS accumulates in the brain and eyes of the fish, with BCFs for the trans-PFECHS isomer being higher than for the cis-PFECHS isomer. nih.govsemanticscholar.org This stereoselective accumulation suggests different absorption, distribution, metabolism, and excretion pathways for the different spatial arrangements of the molecule.

The following tables summarize the key bioaccumulation and bioconcentration data from available research.

Table 1: Log Bioaccumulation Factors (BAF) for PFECHS in Fish

| Compound | Log BAF (Mean) | Biota | Source |

| This compound Sulfonate (PFECHS) | 2.7 | Fish | michigan.gov |

| This compound Sulfonate (PFECHS) | 2.8 | Fish | michigan.gov |

Table 2: Bioconcentration Factors (BCF) of PFECHS in Marine Medaka (Oryzias melastigma)

| Tissue | BCF Range (L/kg) | Isomer Specificity | Source |

| Brain | 324 ± 97 to 435 ± 89 | trans-PFECHS BCF > cis-PFECHS BCF | nih.govsemanticscholar.org |

| Eyes | 454 ± 60 to 576 ± 86 | trans-PFECHS BCF > cis-PFECHS BCF | nih.govsemanticscholar.org |

Further research has highlighted that while PFECHS is considered moderately bioaccumulative, it does biomagnify in aquatic food webs. researchgate.net The detection of PFECHS in various environmental matrices, including surface water, sediment, and marine organisms, underscores its persistence and potential for entering the food chain. michigan.gov One study noted that the median liver-to-blood ratio for PFECHS in fish might be significantly higher than for PFOS, suggesting differential tissue distribution patterns between these cyclic and linear PFAS compounds. michigan.gov

In vitro studies have also contributed to understanding the cellular accumulation of these compounds. One such study using rainbow trout liver cells determined a mean in vitro bioconcentration factor of 81 ± 25 L/kg for PFECHS, indicating that little of the compound was concentrated into the cells under the experimental conditions. gwfnet.net

Industrial and Research Applications of Perfluoroethylcyclohexane and Its Derivatives

Role as Erosion Inhibitors in Hydraulic Fluid Systems

Perfluoroethylcyclohexane sulfonate (PFECHS), a derivative of this compound, has been notably utilized as an erosion inhibitor in aircraft hydraulic fluids. nih.govnsf.govmdpi.comnih.govnih.gov Due to its flame-resistant and erosion-inhibiting properties, PFECHS found commercial application in these systems beginning in the late 1940s. nih.gov It has been used as a replacement for perfluorooctane (B1214571) sulfonate (PFOS) in various formulations. nih.govmdpi.com

Commercial products containing PFECHS were developed to be added to phosphate (B84403) ester-based hydraulic fluids to enhance their anti-erosion properties. nsf.govnih.gov The electrochemical fluorination of 4-ethylbenzenesulfonyl halides results in a complex mixture of compounds, with PFECHS being the major component. nsf.govresearchgate.net Analysis of these commercial mixtures has revealed the presence of multiple isomers of PFECHS, including cis- and trans-isomers, which together can constitute 55-60% of the product. researchgate.net

The production of PFECHS in the United States was phased out by the 3M corporation starting in 2002 as part of a broader initiative to discontinue PFOS and related compounds. nih.gov However, the use of these chemicals in aircraft hydraulic fluids is still permitted in the United States and Canada. nih.gov The presence of PFECHS in the environment, particularly around airports, has been linked to its use in aviation. mdpi.com

Table 1: Composition of Commercial this compound Sulfonate (PFECHS) Products

| Component | Molar Contribution (%) | Note |

|---|---|---|

| cis- and trans-PFECHS | 55-60% | The primary active isomers for erosion inhibition. |

| Other PFECHS Isomers | Variable | Multiple other geometric isomers are present. |

| Perfluorooctane Sulfonate (PFOS) Isomers | Present | Includes both branched isomers and linear PFOS. |

| Other Perfluorinated Compounds | ≥0.5% each | A total of fourteen constituents have been identified at or above this level in some samples. |

Data synthesized from research on commercial samples. researchgate.net

Specialized Chemical Additives (e.g., Printer Inks)

While direct evidence for the use of this compound in printer inks is not prominent, the broader class of perfluorinated compounds (PFCs), particularly polytetrafluoroethylene (PTFE), has been historically used as specialized additives in ink formulations. digitellinc.comfu-berlin.demines.eduperkinelmer.com These additives are valued for their ability to impart desirable properties such as enhanced rub resistance and a lower coefficient of friction, which protects printed materials as they move through supply chains. fu-berlin.demines.edu

The function of these fluorinated additives is to improve the durability and surface properties of the final printed product. fu-berlin.de However, due to increasing regulatory scrutiny of PFAS, there is a significant industry trend towards developing and adopting PTFE-free alternatives. fu-berlin.demines.edu This shift is driven by the need for more sustainable and environmentally compatible printing ink formulations. fu-berlin.de Research and development in this area now focus on bio-based additives and other polymeric materials that can replicate the performance of traditional fluorinated additives without the associated environmental concerns. fu-berlin.demines.edu

Applications in Plasma Processing

Perfluorocarbons (PFCs), including cyclic compounds structurally related to this compound, are critical in the semiconductor manufacturing industry for plasma processing applications. nih.govnih.govscholaris.cadtic.milacs.org These processes, such as plasma etching and chemical vapor deposition (CVD) chamber cleaning, are fundamental to the fabrication of microchips. nih.govnih.govdtic.mil

In these applications, fluorinated gases are used to generate a plasma containing highly reactive fluorine and fluorocarbon radicals. nih.govdtic.mil This plasma is then used to anisotropically etch silicon and silicon-based dielectric materials with high precision or to effectively clean residue from the internal surfaces of deposition chambers. nih.govacs.org Saturated PFCs like hexafluoroethane (B1207929) (C2F6) and octafluorocyclobutane (B90634) (c-C4F8) are commonly used for these purposes. nih.gov The choice of a specific fluorinated gas depends on the desired etch rate, selectivity, and the specific material being processed. nih.govdtic.mil

Table 2: Examples of Perfluorinated Compounds in Plasma Processing

| Compound | Formula | Application |

|---|---|---|

| Hexafluoroethane | C2F6 | Plasma Etching, Chamber Cleaning |

| Octafluorocyclobutane | c-C4F8 | Plasma Etching |

| Tetrafluoromethane | CF4 | Chamber Cleaning |

| Nitrogen Trifluoride | NF3 | Chamber Cleaning |

| Sulfur Hexafluoride | SF6 | Plasma Etching, Chamber Cleaning |

This table provides examples of PFCs and related compounds used in the semiconductor industry. nih.govscholaris.cadtic.mil

Use as Atmospheric Tracers

Perfluorocarbon compounds, including cyclic perfluoroalkanes, are widely used as tracers in atmospheric science to study the transport and dispersion of air masses. nih.govnih.govacs.orgdtic.milpfascentral.org Their suitability for this application stems from several key properties: they are chemically inert, non-toxic, non-flammable, and present in the atmosphere at extremely low background concentrations (parts per quadrillion). nih.govacs.orgdtic.mil This allows for the release of small quantities to be detected unambiguously over long distances. nih.gov

Perfluorocarbon tracer technology has been employed since the 1980s to investigate air movement on local, regional, and continental scales. nih.govdtic.mil These studies are crucial for developing and validating atmospheric models that predict the movement of pollutants and other hazardous substances. dtic.mil The stability of these molecules is due to the strong carbon-fluorine bond, with their only significant atmospheric sink being photolysis in the mesosphere. nih.gov This long atmospheric lifetime makes them ideal for long-range transport studies. acs.org

Utility in Research Laboratories (e.g., Spectroscopic Matrix)

While there is no direct evidence of this compound being used as a spectroscopic matrix, its utility in research laboratories is primarily demonstrated through its analysis by various spectroscopic techniques. The study of perfluorinated compounds, including PFECHS, heavily relies on methods like fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy and mass spectrometry. researchgate.net

19F-NMR is particularly powerful for the analysis of PFAS because the chemical shifts are highly sensitive to the local molecular environment, allowing for the differentiation of various isomers and classes of these compounds. researchgate.net This technique has been instrumental in characterizing the complex composition of commercial PFECHS mixtures used in hydraulic fluids. researchgate.net Mass spectrometry, often coupled with liquid chromatography (LC/MS/MS), is another critical tool for detecting and quantifying PFECHS and its derivatives at very low concentrations in environmental and biological samples. nih.gov The development of these analytical methods is essential for understanding the fate and transport of these compounds in the environment.

Broader Context within Perfluorinated Compound Applications

The applications of this compound and its derivatives are part of a much broader landscape of uses for perfluorinated compounds. The unique properties of the carbon-fluorine bond impart exceptional stability, as well as hydrophobic and lipophobic characteristics, to these molecules. nih.gov This has led to their widespread use in numerous industrial and consumer products for over 60 years.

Beyond the specific applications discussed, PFCs are used as refrigerants, in fire-fighting foams, and for creating stain-resistant and water-repellent coatings on textiles and paper. nih.gov In the electronics industry, they are essential for semiconductor manufacturing, and in the medical field, some perfluorocarbons have been investigated as blood substitutes and are used in eye surgery. nih.govnih.gov This wide range of applications underscores the versatility of this class of chemical compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting perfluoroethylcyclohexane (PFECyH) and its derivatives in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting PFECyH and its sulfonate derivative (PFECHS) in water and biota. Isotope dilution techniques improve quantification accuracy, especially in complex matrices like sediment or biological tissues. For example, De Silva et al. (2011) validated a method with detection limits of 0.01 ng/L in water samples from the Great Lakes . Gas chromatography (GC) is less suitable due to PFECyH's thermal instability.

Q. What physicochemical properties of PFECyH are critical for predicting its environmental behavior?

- Methodological Answer : Key properties include density (1.826 g/cm³), low aqueous solubility, and high octanol-water partition coefficients (log KOW > 6), which suggest strong bioaccumulation potential. Experimental data from The Journal of Physical Chemistry (1959) highlight its nonpolar nature and resistance to hydrolysis . Researchers should prioritize measuring partition coefficients under varying pH and temperature conditions to refine fate models.

Q. How does PFECyH compare to legacy PFAS in environmental occurrence studies?

- Methodological Answer : PFECyH is less frequently detected than linear PFAS (e.g., PFOA/PFOS) but exhibits higher persistence in cold climates. Nordic environmental screenings ( ) found PFECHS in Arctic biota at concentrations 10–100× lower than PFOS, suggesting slower long-range transport . Regional studies should use stratified sampling (water, sediment, biota) and normalize data to account for matrix effects.

Advanced Research Questions

Q. How can discrepancies in reported environmental half-lives of PFECyH be resolved?

- Methodological Answer : Half-life variations (e.g., 2–15 years in water) arise from differences in experimental conditions (UV exposure, microbial activity). Advanced studies should employ controlled microcosm experiments with isotopic labeling (e.g., <sup>13</sup>C-PFECyH) to track degradation pathways. Wang et al. (2013) emphasize the role of hydroxyl radicals in abiotic degradation, which may explain shorter half-lives in sunlit surface waters .

Q. What experimental models are optimal for assessing PFECyH’s endocrine-disrupting effects?

- Methodological Answer : Chronic exposure assays using Daphnia magna (e.g., 21-day reproduction studies) and in vitro human hepatocyte models are effective. Houde et al. (2016) demonstrated PFECHS-induced vitellogenin suppression in Daphnia at 50 µg/L, suggesting estrogenic interference . For mechanistic insights, combine transcriptomics (RNA-seq) with high-content screening to identify disrupted signaling pathways (e.g., PPAR-γ) .

Q. What challenges arise when studying PFECyH in mixtures with other PFAS?

- Methodological Answer : Co-occurring PFAS can mask PFECyH signals in LC-MS/MS via ion suppression. Advanced workflows require orthogonal separation (e.g., 2D chromatography) and matrix-matched calibration. Mahoney et al. (2022) noted synergistic toxicity in PFECyH-PFOS mixtures, necessitating factorial design experiments to isolate interaction effects .

Guidance for Experimental Design

- Toxicity Studies : Use OECD guidelines for aquatic tests (e.g., Test No. 211/212) with solvent controls (e.g., methanol < 0.1% v/v) to avoid artifacts.

- Environmental Sampling : Collect paired water-sediment cores to assess partitioning. Store samples at -20°C in polypropylene containers to prevent adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.